![molecular formula C13H16N4O2S B14176089 Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate CAS No. 918905-74-5](/img/structure/B14176089.png)
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate is an organic compound that features a tetrazole ring, a sulfur atom, and a pentanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Thioether Formation: The phenyl tetrazole is then reacted with a thiol compound to form the thioether linkage. This step may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid
- 1-Phenyl-1H-tetrazole-5-thiol
- Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-
Uniqueness
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate is unique due to its combination of a tetrazole ring, a thioether linkage, and a pentanoate ester group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
918905-74-5 |
|---|---|
Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
methyl 5-(1-phenyltetrazol-5-yl)sulfanylpentanoate |
InChI |
InChI=1S/C13H16N4O2S/c1-19-12(18)9-5-6-10-20-13-14-15-16-17(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
ABLMKULABIPAMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



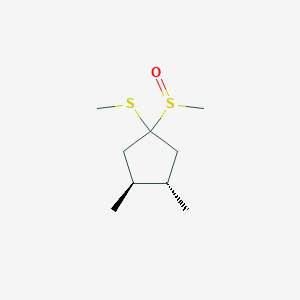

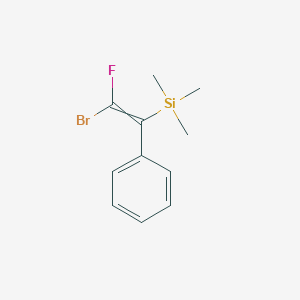
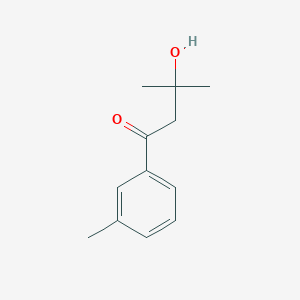
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)

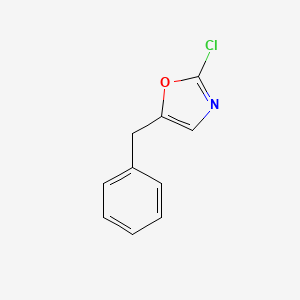
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
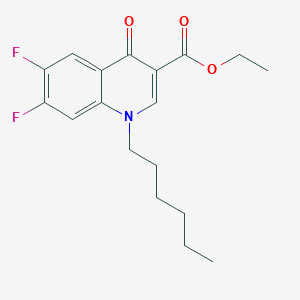
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
